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Compound of Interest

Compound Name:
2-Hydroxy-N-(1,3-thiazol-2-

yl)benzamide

CAS No.: 130234-70-7

Cat. No.: B181314

Get Quote

Executive Summary
The development of non-steroidal anti-inflammatory drugs (NSAIDs) is often hindered by the

gastrointestinal (GI) toxicity associated with the presence of a free carboxylic acid group. 2-
Hydroxy-N-(1,3-thiazol-2-yl)benzamide represents a strategic structural modification where

the carboxyl group of salicylic acid is converted into an amide. This technical whitepaper

explores the nomenclature, physicochemical properties, synthesis methodologies, and

pharmacological applications of this compound, providing drug development professionals with

a comprehensive framework for utilizing heterocyclic amide derivatives in cyclooxygenase

(COX) inhibition.

Chemical Identity and Nomenclature
Accurate identification across chemical databases is critical for literature retrieval and

regulatory compliance. The compound is widely recognized by its IUPAC designation, but

several synonyms and database identifiers are utilized in pharmacological literature [1].

IUPAC Name: 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide
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Primary Synonyms:

N-(2-thiazolyl)salicylamide

Benzamide, 2-hydroxy-N-2-thiazolyl-

2-Hydroxy-N-2-thiazolylbenzamide

2-hydroxy-N-thiazol-2-yl-benzamide

Registry Identifiers:

CAS Number: 130234-70-7

PubChem CID: 578639

ChEMBL ID: CHEMBL1240569

Structurally, the molecule consists of a salicylic acid moiety coupled to a 1,3-thiazole ring via an

amide linkage. This specific substitution masks the acidic functionality, which is the primary

driver of local gastric irritation, while retaining the pharmacophore necessary for interacting with

the COX active site.

Structural and Physicochemical Properties
The physicochemical properties dictate the compound's pharmacokinetics, including its

lipophilicity and membrane permeability. The data below summarizes the computed metrics

essential for formulation and assay design [1].
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Property Value

Molecular Formula C₁₀H₈N₂O₂S

Molecular Weight 220.25 g/mol

XLogP3-AA (Lipophilicity) 2.3

Topological Polar Surface Area (TPSA) 90.5 Å²

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 4

Rotatable Bonds 2

Formal Charge 0

Pharmacological Profile & Mechanism of Action
Traditional NSAIDs, such as aspirin and indomethacin, inhibit both constitutive COX-1

(responsible for gastroprotective prostaglandins) and inducible COX-2 (responsible for

inflammatory prostaglandins). The conversion of salicylic acid into N-(2-thiazolyl)salicylamide

alters the steric and electronic profile of the molecule, allowing it to act as an anti-inflammatory

agent with a significantly reduced ulcerogenic index [2].

By blocking the COX-2 enzyme, the compound prevents the conversion of arachidonic acid

into Prostaglandin G2 (PGG2), thereby halting the downstream signaling cascade that leads to

granuloma formation and chronic inflammation.
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Mechanism of action for COX-2 inhibition by N-(2-thiazolyl)salicylamide.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b181314/docs?utm_src=pdf-body-img#in-depth-technical-guide-2-hydroxy-n-1-3-thiazol-2-yl-benzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181314?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Chemical Synthesis of 2-Hydroxy-N-(1,3-
thiazol-2-yl)benzamide
The synthesis relies on the initial formation of an esterified intermediate to protect the phenolic

hydroxyl group, followed by a highly controlled alkaline hydrolysis [2].

Step 1: Intermediate Preparation Acetylsalicylic acid (aspirin) is activated (e.g., via anhydride

formation) and coupled with 2-aminothiazole to yield the intermediate O-acetyl-N-(2-

thiazolyl)benzamide.

Step 2: Selective Alkaline Hydrolysis

Dissolve 10 mmol of the intermediate in a minimum volume of 95% ethanol.

Cool the solution strictly to 18°C.

Causality: Maintaining the temperature at 18°C is critical. Lower temperatures prevent the

undesired nucleophilic attack on the newly formed amide bond, ensuring that only the

more labile phenolic acetate ester is selectively hydrolyzed.

Add 2N Sodium Hydroxide (NaOH) dropwise under continuous stirring.

Monitor the reaction via Thin-Layer Chromatography (TLC).

Causality (Self-Validating System): TLC provides real-time validation. The complete

disappearance of the intermediate's high-Rf spot confirms the total consumption of the

ester, signaling the exact moment to halt NaOH addition to prevent over-hydrolysis.

Acidify the mixture with 2N Hydrochloric Acid (HCl).

Causality: Acidification protonates the water-soluble phenoxide ion back into a neutral

phenol, driving the precipitation of the highly pure target compound.

Add cold water, filter the precipitate, and recrystallize.
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Chemical synthesis workflow of 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide.

Protocol 2: In Vivo Anti-Inflammatory Evaluation (Cotton
Pellet Granuloma Assay)
To evaluate the chronic anti-inflammatory efficacy of the synthesized compound, the cotton

pellet granuloma assay is utilized [2].
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Implantation: Sterilize 20 mg cotton pellets and implant them subcutaneously in the groin

area of anesthetized Wistar rats.

Dosing: Administer the synthesized 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide orally

(suspended in a suitable vehicle) for 7 consecutive days.

Excision and Analysis: On day 8, euthanize the animals, carefully excise the pellets along

with the surrounding granuloma tissue, and dry them at 60°C for 24 hours.

Causality (Self-Validating System): Drying the tissue at 60°C completely evaporates the

exudate fluid. This ensures that the final mass strictly represents the dry weight of the

accumulated granulomatous tissue (fibroblasts and mononuclear cells), providing an

accurate, artifact-free metric of the compound's ability to inhibit chronic inflammation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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